molecular formula C17H10ClN3OS2 B12124070 (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12124070
M. Wt: 371.9 g/mol
InChI Key: PWPUBFUPIIGXFW-UHFFFAOYSA-N
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Description

The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a benzimidazole moiety linked to a thiazolidinone ring, with a chlorophenyl group attached. This structure suggests potential biological activity, making it of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation Reaction: The synthesis typically involves the condensation of 2-mercaptobenzimidazole with an appropriate aldehyde (such as 3-chlorobenzaldehyde) in the presence of a base like sodium hydroxide. This forms the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thioglycolic acid under reflux conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that enhance reaction rates and product isolation.

    Temperature Control: Maintaining precise temperature conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the imine group in the benzimidazole moiety.

    Substitution: Electrophilic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents under acidic conditions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced imine derivatives.

    Substitution Products: Halogenated or nitrated derivatives on the chlorophenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.

    Enzyme Inhibition: Can inhibit specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Diagnostic Tools: Used in the development of diagnostic assays for various diseases.

Industry

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.

    DNA Interaction: Intercalates into DNA, disrupting replication and transcription processes.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the chlorophenyl group, which may affect its biological activity.

    (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with the chlorine atom in a different position, potentially altering its reactivity and biological properties.

Uniqueness

The presence of the 3-chlorophenyl group in (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one may enhance its biological activity compared to similar compounds. This structural feature can influence its binding affinity to biological targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H10ClN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H

InChI Key

PWPUBFUPIIGXFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)N=C2C=C1

Origin of Product

United States

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